molecular formula C9H8BrClO3 B8156734 3-Bromo-5-chloro-4-ethoxybenzoic acid

3-Bromo-5-chloro-4-ethoxybenzoic acid

Cat. No.: B8156734
M. Wt: 279.51 g/mol
InChI Key: MDMOMLOCXQMFBV-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-ethoxybenzoic acid is an organic compound with the molecular formula C9H8BrClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and ethoxy groups.

Preparation Methods

The synthesis of 3-Bromo-5-chloro-4-ethoxybenzoic acid can be achieved through several methods. One common approach involves the bromination and chlorination of 4-ethoxybenzoic acid. The reaction typically requires the use of bromine and chlorine in the presence of a suitable catalyst and solvent. Another method involves the use of thionyl chloride to convert 2-chloro-5-bromobenzoic acid to 2-chloro-5-bromobenzoyl chloride, followed by a reaction with phenetole and borohydride in a Friedel-Crafts acylation reaction .

Chemical Reactions Analysis

3-Bromo-5-chloro-4-ethoxybenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Bromo-5-chloro-4-ethoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-ethoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

3-Bromo-5-chloro-4-ethoxybenzoic acid can be compared with other halogenated benzoic acids, such as:

These comparisons highlight the unique reactivity and applications of this compound due to its specific substituents.

Properties

IUPAC Name

3-bromo-5-chloro-4-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMOMLOCXQMFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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